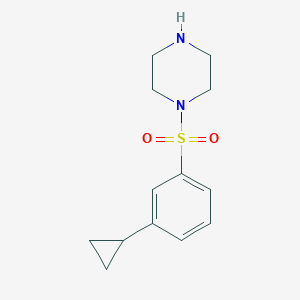

1-(3-Cyclopropylphenyl)sulfonylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

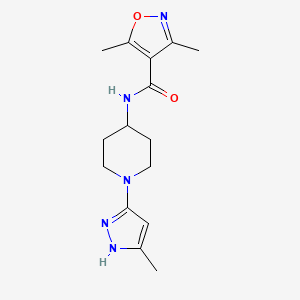

Description

1-(3-Cyclopropylphenyl)sulfonylpiperazine, also known as CPPP, is a small organic molecule. It has the molecular formula C13H18N2O2S and a molecular weight of 266.36 . This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

The synthesis of piperazine derivatives, such as CPPP, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of CPPP consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a sulfonyl group attached to a cyclopropylphenyl group .Mechanism of Action

Target of Action

The primary targets of 1-(3-Cyclopropylphenyl)sulfonylpiperazine are actin-1 and profilin , two proteins that play a crucial role in the life cycle of the Plasmodium falciparum parasite . Actin-1 and profilin are involved in the invasion of red blood cells (RBCs) by the merozoite stage of the parasite .

Mode of Action

1-(3-Cyclopropylphenyl)sulfonylpiperazine interacts with its targets by reducing actin polymerization, a process required by the merozoite stage parasites to invade RBCs . This compound also inhibits the actin-1-dependent process of apicoplast segregation .

Biochemical Pathways

The compound affects the actin polymerization pathway, leading to a disruption in the formation of filamentous actin in the presence of profilin . This disruption prevents the merozoite stage parasites from invading RBCs .

Pharmacokinetics

The compound’s molecular weight (26636) and formula (C13H18N2O2S) suggest that it could have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The result of the compound’s action is a reduction in the ability of Plasmodium falciparum to invade RBCs . This leads to a delayed death phenotype in the parasite .

Future Directions

properties

IUPAC Name |

1-(3-cyclopropylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c16-18(17,15-8-6-14-7-9-15)13-3-1-2-12(10-13)11-4-5-11/h1-3,10-11,14H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYQVIKZHLWUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)S(=O)(=O)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Ethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2908939.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2908940.png)

![1-(4-Fluorophenyl)-3-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2908944.png)

![2-Chloro-5-{[3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]methyl}-1,3-thiazole](/img/structure/B2908952.png)

![1-(3-chloro-4-fluorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2908957.png)